Product packaging for Methoxamine Hydrochloride(Cat. No.:CAS No. 61-16-5)

Methoxamine Hydrochloride

Cat. No.: B1676409
CAS No.: 61-16-5
M. Wt: 247.72 g/mol
InChI Key: YGRFXPCHZBRUKP-WJRQTEJMSA-N
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Description

Historical Context of Sympathomimetic Amine Research

The study of sympathomimetic amines, compounds that mimic the effects of stimulating the sympathetic nervous system, has a rich history. sahmri.org.aunih.gov This field of research gained momentum with the isolation and understanding of endogenous catecholamines like adrenaline. sahmri.org.au Early research focused on understanding how these compounds influenced physiological processes, particularly their effects on the cardiovascular and nervous systems. ahajournals.orgphysiology.org Scientists sought to synthesize new molecules that could selectively target different aspects of the sympathetic response, leading to the development of a wide array of drugs with diverse applications. researchgate.net This era of research laid the groundwork for the synthesis and investigation of compounds like methoxamine (B1676408).

Classification within Adrenergic Agonists

Methoxamine hydrochloride is classified as a selective alpha-1 adrenergic receptor agonist. targetmol.compatsnap.compatsnap.comnih.govmedchemexpress.com Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines. They are broadly divided into alpha (α) and beta (β) receptors, which are further subdivided. Alpha-1 adrenergic receptors are primarily located on the smooth muscle cells of blood vessels. patsnap.com

Unlike non-selective adrenergic agonists that may interact with multiple receptor subtypes, methoxamine's primary action is on α1-adrenergic receptors. patsnap.comnih.gov This selectivity is a key aspect of its pharmacological profile, as it results in specific physiological effects, primarily vasoconstriction, without significant direct stimulation of the heart. patsnap.compatsnap.com

Evolution of Research Perspectives on this compound

Initial research on this compound centered on its potent vasopressor effects, leading to its investigation for managing hypotension. patsnap.comdrugbank.com Early studies established its mechanism of action as a direct alpha-1 adrenergic agonist, causing an increase in peripheral vascular resistance and consequently, a rise in blood pressure. patsnap.comnih.gov

Over time, research has expanded to explore other potential applications and to understand its effects at a more granular level. For instance, studies have investigated its use in specific medical scenarios and have delved into its pharmacokinetics and pharmacodynamics in different populations. nih.gov More recent research has even explored its potential role as a base excision repair (BER) inhibitor, suggesting a completely different therapeutic avenue in oncology. chemicalbook.comnih.govoncotarget.com This demonstrates a significant evolution from its initial characterization solely as a vasopressor to a molecule with potentially diverse biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClNO3 B1676409 Methoxamine Hydrochloride CAS No. 61-16-5

Properties

Key on ui mechanism of action

ITS PHARMACOLOGICAL PROPERTIES ARE ALMOST EXCLUSIVELY THOSE CHARACTERISTIC OF ALPHA-RECEPTOR STIMULATION, SINCE IT ACTS DIRECTLY AT THESE SITES. ... THE OUTSTANDING EFFECT IS AN INCREASE IN BLOOD PRESSURE DUE ENTIRELY TO VASOCONSTRICTION.
METHOXAMINE, GIVEN INTRAVENOUSLY OR INTRAMUSCULARLY IN MAN, CAUSES A RISE IN SYSTOLIC & DIASTOLIC BLOOD PRESSURES THAT PERSISTS FOR 60 TO 90 MINUTES. THE PRESSOR EFFECT IS DUE ALMOST EXCLUSIVELY TO AN INCREASE IN PERIPHERAL RESISTANCE. CARDIAC OUTPUT IS DECREASED OR UNCHANGED. /METHOXAMINE/
METHOXAMINE HAS A RELATIVELY SELECTIVE ACTION ON POSTSYNAPTIC COMPARED WITH PRESYNAPTIC RECEPTOR OF PULMONARY ARTERY;  BOTH SYSTEMS WERE OF SIMILAR SENSITIVITY TO NOREPINEPHRINE & EPINEPHRINE.
TRITIUM-LABELED METHOXAMINE CROSSED THE BLOOD-BRAIN BARRIER IN RAT. THUS METHOXAMINE IS CENTRALLY ACTIVE ALPHA-ADRENERGIC AGONIST & CONCEPT THAT HYPOTHALAMIC ADRENERGIC MECHANISMS ARE INVOLVED IN ELECTROENCEPHALOGIC & BEHAVIORAL AROUSAL IS SUPPORTED.

CAS No.

61-16-5

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

(1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7,11,13H,12H2,1-3H3;1H/t7-,11-;/m0./s1

InChI Key

YGRFXPCHZBRUKP-WJRQTEJMSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)N.Cl

Appearance

Solid powder

Color/Form

COLORLESS OR WHITE PLATE-LIKE CRYSTALS OR WHITE CRYSTALLINE POWDER
Crystals

melting_point

212-216 °C

Other CAS No.

61-16-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

390-28-3 (Parent)

shelf_life

METHOXAMINE HYDROCHLORIDE & INJECTIONS CONTAINING DRUG ARE THERMOSTABLE BUT SENSITIVE TO LIGHT

solubility

1 g in 2.5 ml water;  1 g in 12 ml ethanol
Practically insoluble in ether, benzene, chloroform.
ALMOST INSOL IN CHLOROFORM & ETHER
Very soluble in water;  practically insoluble in ... benzene ...

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methoxamine Hydrochloride;  METHOXAMINE HYDROCHLORIDE;  Methoxamine HCl;  Idasal;  Vasoxyl hydrochloride;  Vasylox hydrochloride;  Vasylox;  Wellcome Brand of Methoxamine Hydrochloride; Wellcome, Metoxamine; 

Origin of Product

United States

Pharmacological Mechanisms and Receptor Interactions of Methoxamine Hydrochloride

Selective Alpha-1 Adrenergic Receptor Agonism

Methoxamine (B1676408) functions as a direct-acting sympathomimetic agent, binding to and activating alpha-1 adrenergic receptors. drugbank.comnih.gov This agonism leads to a prolonged vasoconstrictor response. nih.gov The drug's interaction with these receptors is what underpins its primary pharmacological effect: an increase in both systolic and diastolic blood pressure. drugbank.comnih.gov

The interaction between methoxamine and adrenergic receptors has been characterized through various binding studies. These studies help to quantify the affinity of the ligand (methoxamine) for its receptor target. Affinity is often expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

In studies using Chinese Hamster Ovary (CHO-K1) cells expressing human α1A-adrenoceptors, the affinity (pKi) of methoxamine was determined to be 4.60 ± 0.12. monash.edu Another study reported a pKi of 4.34 ± 0.07 at wild-type α1A-adrenergic receptors. researchgate.net

Comparative studies have shown that methoxamine has a lower potency compared to other α1-adrenergic agonists like phenylephrine (B352888). wikipedia.org Phenylephrine is considered to be 5 to 10 times more potent than methoxamine. wikipedia.org Research on rat thoracic aorta (RTA) segments also indicated that methoxamine, along with phenylephrine and BMY 7378, demonstrated low affinity in these tissues, where alpha-1A and -1B subtypes coexist. nih.gov

Receptor Binding Affinity of Methoxamine and Other Agonists

LigandReceptor SubtypeAffinity (pKi)Reference
MethoxamineHuman α1A-Adrenoceptor4.60 ± 0.12 monash.edu
MethoxamineWild-Type α1A-Adrenergic Receptor4.34 ± 0.07 researchgate.net
NoradrenalineHuman α1A-Adrenoceptor5.57 ± 0.09 monash.edu
PhenylephrineHuman α1A-Adrenoceptor5.30 ± 0.06 monash.edu
A61603Human α1A-Adrenoceptor7.53 ± 0.18 monash.edu
OxymetazolineHuman α1A-Adrenoceptor7.80 ± 0.09 monash.edu

Alpha-1 adrenergic receptors are a class of G-protein coupled receptors (GPCRs). patsnap.comphysiology.org The binding of an agonist like methoxamine to these receptors initiates a conformational change that triggers a specific intracellular signaling cascade. patsnap.compatsnap.com This process is fundamental to how the extracellular signal (the drug) is transduced into an intracellular response. medchemexpress.com The α1A-adrenoceptor classically activates the Gαq/11 protein. monash.edu

Upon methoxamine binding, the alpha-1 adrenergic receptor activates its associated G-protein, specifically the Gq protein. patsnap.com This activation of the Gq protein, in turn, stimulates the enzyme phospholipase C (PLC). patsnap.compatsnap.comcyberleninka.ru Activated PLC catalyzes the hydrolysis of a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2). patsnap.comcyberleninka.ru This enzymatic cleavage yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comcyberleninka.ru This sequence of events is a common pathway for GPCRs that couple to Gq proteins. cyberleninka.rujneurosci.org

The generated inositol 1,4,5-trisphosphate (IP3) is a soluble molecule that diffuses through the cytoplasm and binds to specific IP3 receptors on the membrane of the sarcoplasmic reticulum (or endoplasmic reticulum). patsnap.comkegg.jp This binding event opens calcium channels, leading to the release of stored calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm. patsnap.comkegg.jp The result is a rapid and significant increase in the intracellular calcium concentration. patsnap.comjamanetwork.com This elevation of cytosolic calcium is a critical step that links receptor activation to the cell's mechanical response. kegg.jptaylorandfrancis.com

The increased intracellular calcium ions bind to and activate a calcium-sensor protein called calmodulin (CaM). kegg.jpphysiology.org The calcium-calmodulin complex then binds to and activates myosin light-chain kinase (MLCK). patsnap.comphysiology.org Activated MLCK is an enzyme that phosphorylates the regulatory light chain of myosin (MLC20). kegg.jpphysiology.org This phosphorylation is a key regulatory step that allows the myosin head to interact with actin filaments, forming cross-bridges. kegg.jpphysiology.org This interaction, powered by ATP hydrolysis, results in the contraction of the vascular smooth muscle cells, leading to vasoconstriction. patsnap.comphysiology.org

Methoxamine-Induced GPCR Signaling Cascade

StepMolecule/ProcessFunction
1Methoxamine BindingActivates the α1-adrenergic receptor. patsnap.com
2Gq Protein ActivationTransduces the signal from the receptor to phospholipase C. patsnap.com
3Phospholipase C (PLC) ActivationCatalyzes the hydrolysis of PIP2 into IP3 and DAG. patsnap.compatsnap.com
4IP3 ProductionBinds to receptors on the sarcoplasmic reticulum. patsnap.com
5Intracellular Ca2+ MobilizationIncreases cytosolic calcium concentration. patsnap.compatsnap.com
6Calmodulin (CaM) ActivationBinds Ca2+ to form a complex. physiology.org
7Myosin Light-Chain Kinase (MLCK) ActivationActivated by the Ca2+-CaM complex. patsnap.comphysiology.org
8Myosin Light-Chain PhosphorylationEnables actin-myosin interaction. kegg.jpphysiology.org
9Smooth Muscle ContractionResults in vasoconstriction. patsnap.comkegg.jp

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Comparative Receptor Specificity Analyses

The clinical and pharmacological profile of methoxamine is largely defined by its high selectivity for alpha-1 adrenergic receptors over other adrenergic receptor subtypes. patsnap.comdrugbank.com Studies have consistently shown that methoxamine has little to no effect on beta-adrenergic receptors. drugbank.comnih.gov This specificity is advantageous as it allows for an increase in blood pressure without the direct cardiac stimulation (like increased heart rate or contractility) that would result from beta-receptor activation. patsnap.com This contrasts with non-selective agonists, such as epinephrine (B1671497), which act on both alpha and beta receptors.

While highly selective for the alpha-1 receptor family, some research suggests methoxamine may exhibit biased agonism, where it preferentially activates certain downstream signaling pathways over others. For instance, one study indicated that phenylephrine and methoxamine showed a bias towards ERK1/2 phosphorylation compared to calcium and cAMP pathways at the human α1A-adrenoceptor. monash.edu Furthermore, while it is a pure alpha-1 agonist, its affinity can vary between the different alpha-1 receptor subtypes (α1A, α1B, α1D). drugbank.comnih.gov For example, research on rat tail artery segments suggested low affinity for the mix of alpha-1A and -1B subtypes present. nih.gov This highlights that even within its selective class, subtle differences in receptor interaction can exist.

Differentiation from Beta-Adrenergic Receptor Interactions

A key pharmacological feature of methoxamine hydrochloride is its high selectivity for alpha-1 adrenergic receptors with little to no significant effect on beta-adrenergic receptors. patsnap.comdrugbank.com This selectivity is clinically important as it minimizes the cardiac stimulation typically associated with non-selective or beta-adrenergic agonists. patsnap.com Activation of beta-1 adrenergic receptors in the heart leads to increased heart rate (chronotropy) and contractility (inotropy), while activation of beta-2 adrenergic receptors can cause vasodilation and bronchodilation. By avoiding these receptors, methoxamine primarily targets the vasculature to increase blood pressure without directly causing tachycardia or other cardiac side effects. patsnap.com In fact, the rise in blood pressure induced by methoxamine can trigger a baroreceptor reflex, leading to a decrease in heart rate, known as reflex bradycardia. patsnap.com

Distinction from Presynaptic vs. Postsynaptic Receptor Effects

The action of this compound is predominantly on postsynaptic alpha-1 adrenergic receptors located on vascular smooth muscle cells. nih.govpharmacompass.com This is in contrast to agonists that may also significantly affect presynaptic alpha-2 adrenergic receptors. Presynaptic alpha-2 receptors are typically involved in a negative feedback loop, where their activation inhibits the further release of norepinephrine (B1679862) from sympathetic nerve terminals. While some alpha-1 agonists can have mixed activity, methoxamine's relative selectivity for postsynaptic receptors contributes to its sustained vasoconstrictor effect. nih.govpharmacompass.com Research on the pulmonary artery has indicated that methoxamine has a more selective action on postsynaptic receptors compared to presynaptic ones. nih.govpharmacompass.com In some neuronal contexts, such as the bed nucleus of the stria terminalis (BNST), the effects of methoxamine on excitatory transmission have been linked to postsynaptic mechanisms, further highlighting its primary site of action. nih.gov

Molecular Pharmacology Investigations

The molecular basis for methoxamine's selectivity and potency has been a subject of scientific investigation, including studies into its structural requirements for receptor interaction and the differential activity of its stereoisomers.

Structural Activity Relationship (SAR) Studies for Alpha-1 Adrenergic Selectivity

The structure of methoxamine is key to its alpha-1 adrenergic selectivity. Like other phenethylamines, the presence of a catechol-like aromatic ring and an amino group on the ethylamine (B1201723) side chain is crucial for interaction with adrenergic receptors. damaspharmacy.sy However, specific substitutions on the aromatic ring and the nature of the substituent on the amino group significantly influence receptor selectivity. For alpha-1 agonists, the presence of a hydroxyl group at the beta-position of the ethylamine side chain is important for activity. damaspharmacy.sy As the size of the substituent on the amino group increases, the affinity for alpha-receptors generally decreases while beta-receptor activity increases. damaspharmacy.sy Methoxamine's structure, with its 2,5-dimethoxy substitutions on the phenyl ring and a primary amino group, confers its high selectivity for alpha-1 receptors. probes-drugs.org

Structural FeatureImportance for Activity
Aromatic RingEssential for binding to adrenergic receptors.
Amino GroupCrucial for agonist activity; primary and secondary amines are potent direct agonists. damaspharmacy.sy
Beta-Hydroxyl GroupImportant for optimal direct-acting agonist potency. damaspharmacy.sy
Substitutions on Aromatic RingThe 2,5-dimethoxy groups contribute to alpha-1 selectivity. probes-drugs.org

Stereoisomeric Activity and Potency (e.g., 1R,2S-Methoxamine Hydrochloride)

Methoxamine possesses two chiral centers, meaning it can exist as four different stereoisomers. google.com Research has demonstrated that these isomers have different pharmacological activities and potencies. The (1R,2S)-methoxamine isomer, also referred to as L-erythro-methoxamine, has been shown to be significantly more potent than the other isomers and the racemic mixture. google.comnih.gov In vitro studies on internal anal sphincter tissue revealed that L-erythro-methoxamine was approximately four times more potent than racemic methoxamine and phenylephrine in causing contraction. nih.govresearchgate.net This increased potency means that a lower dose of the (1R,2S) isomer can achieve the same pharmacological effect as a higher dose of the racemic mixture, potentially reducing the risk of side effects. google.com The (1R,2S) stereoisomer is a highly selective alpha-1 adrenoceptor agonist and has been investigated for clinical use. researchgate.netgoogle.comnih.govnih.gov

IsomerRelative Potency
(1R,2S)-Methoxamine (L-erythro-methoxamine)Most potent isomer; approximately 4 times more potent than racemic methoxamine and phenylephrine in some tissues. nih.govresearchgate.net
Racemic MethoxamineA mixture of all four stereoisomers. google.com
Other IsomersLess potent than the (1R,2S) isomer. nih.gov

Pharmacodynamics and Systemic Physiological Effects of Methoxamine Hydrochloride

Cardiovascular System Dynamics

The principal pharmacodynamic effect of methoxamine (B1676408) hydrochloride is potent vasoconstriction, which leads to a significant increase in total peripheral resistance. ontosight.aipharmaffiliates.com By directly stimulating alpha-1 adrenergic receptors on vascular smooth muscle, methoxamine triggers a signaling cascade that results in muscle contraction and narrowing of the blood vessels. patsnap.compatsnap.com This action is particularly pronounced in the skin and splanchnic vascular beds. pharmaffiliates.com The vasoconstriction caused by methoxamine is sustained and does not exhibit the phenomenon of acute tolerance observed with some other sympathomimetic agents like norepinephrine (B1679862). karger.comkarger.com This sustained increase in peripheral resistance is the primary mechanism by which methoxamine elevates blood pressure. ontosight.ainih.gov

As a direct consequence of its vasoconstrictive properties, methoxamine hydrochloride effectively increases both systolic and diastolic blood pressure. drugbank.com The elevation in peripheral resistance directly contributes to a rise in mean arterial pressure. pharmaffiliates.com This effect is dose-dependent and is the basis for its clinical use in managing hypotensive states. drugbank.comnih.gov Studies in animal models have demonstrated a steady and continuous increase in systemic blood pressure throughout the duration of methoxamine infusion. karger.comscite.ai

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs

ParameterBaseline (Mean ± SEM)During Methoxamine Infusion (Mean ± SEM)
Mean Systemic Blood Pressure Data not availableMarked Increase karger.comscite.ai
Total Peripheral Resistance Data not availableMarked Increase karger.comscite.ai
Femoral Blood Flow Data not availableContinuous Decrease karger.comscite.ai
Data derived from studies in anesthetized open-chest dogs with artificial respiration during intravenous infusion of methoxamine. karger.comscite.ai

The effect of methoxamine on cardiac output is generally a decrease or no significant change. nih.gov This is primarily a result of the increased afterload imposed on the heart by the heightened peripheral resistance and the reflex bradycardia that often accompanies the rise in blood pressure. ontosight.ainih.gov The increased workload on the heart can be detrimental in patients with pre-existing myocardial disease or heart failure. nih.govpharmacompass.com However, in some experimental settings, particularly in neonatal lamb myocardium, methoxamine has been shown to exert a positive inotropic (contractility-enhancing) effect, as evidenced by an increase in the maximum rate of rise of left ventricular pressure (LV dP/dtmax) and stroke volume. nih.gov This suggests that alpha-adrenergic receptors may mediate a positive inotropic action in the neonatal heart. nih.gov In contrast, studies in rats with aorta constriction showed that methoxamine infusion led to profound reductions in hemodynamic functions. nih.gov

A characteristic response to the administration of this compound is reflex bradycardia, a slowing of the heart rate. ontosight.aipatsnap.com This is a compensatory mechanism mediated by the baroreceptor reflex. patsnap.com The significant increase in arterial blood pressure is detected by baroreceptors in the aortic arch and carotid sinuses, which then trigger an increase in vagal nerve activity to the heart, resulting in a decreased heart rate. patsnap.comtaylorandfrancis.com This reflex is a key physiological response to acute elevations in blood pressure and serves to partially counteract the pressor effect of methoxamine. patsnap.com Studies in conscious rats have shown that the reflex bradycardia induced by methoxamine can be used to assess baroreflex sensitivity. physiology.org

The effects of methoxamine on the pulmonary circulation differ significantly from its effects on the systemic circulation. karger.comkarger.com Research in anesthetized dogs has shown that while methoxamine markedly increases systemic blood pressure and total peripheral resistance, it causes a decrease in pulmonary perfusion pressure. karger.comkarger.com This is primarily due to a decrease in cardiac output. karger.comkarger.com Furthermore, the pulmonary vascular resistance shows only a slight and insignificant decrease. karger.comkarger.com This indicates that the reactivity of the pulmonary blood vessels to the vasoconstrictive properties of methoxamine is much weaker compared to that of the systemic vasculature. karger.comkarger.com In fact, some studies have noted that pulmonary arteries exhibit weak contractile responses to methoxamine. scite.ai

There is a distinct difference in the vascular responses to methoxamine between the systemic and pulmonary circulations. The systemic vasculature, particularly the peripheral resistance vessels, is highly sensitive to the alpha-1 adrenergic agonist effects of methoxamine, resulting in potent vasoconstriction and a significant rise in blood pressure. medchemexpress.comkarger.comscite.ai In contrast, the pulmonary vasculature is much less reactive to methoxamine. karger.comkarger.com Studies comparing the effects of various sympathomimetic agents have highlighted that potent alpha-receptor stimulants like methoxamine tend to lower or not change pulmonary perfusion pressure, whereas strong beta-receptor stimulants increase it. karger.com This differential response underscores the unique pharmacological profile of methoxamine and the heterogeneity of adrenergic receptor function in different vascular beds.

Table 2: Comparative Vascular Effects of this compound

Vascular BedResponse to MethoxaminePrimary Mechanism
Systemic Circulation Potent Vasoconstriction, Increased ResistanceDirect stimulation of alpha-1 adrenergic receptors ontosight.aipatsnap.com
Pulmonary Circulation Minimal Vasoconstriction, Decreased Perfusion PressureLow reactivity of pulmonary vessels to alpha-1 stimulation; decreased cardiac output karger.comkarger.comscite.ai

Central Nervous System Involvement

While some sources suggest that methoxamine has little to no direct effect on the central nervous system, other research indicates a degree of central activity. nih.govdrugbank.comdrugbank.com

Studies involving tritium-labeled methoxamine in rats have demonstrated that the compound can cross the blood-brain barrier. nih.gov This permeability supports the concept that methoxamine is a centrally active alpha-adrenergic agonist. pharmacompass.comnih.gov The stimulation of the sympathetic nervous system by methoxamine can lead to psychological symptoms such as restlessness and anxiety. patsnap.compharmacompass.com

The central activity of methoxamine lends support to the theory that hypothalamic adrenergic mechanisms are involved in electroencephalographic (EEG) and behavioral arousal. pharmacompass.comnih.gov The activation of alpha-1 adrenoceptors in the hypothalamus is thought to play a role in these processes.

Other Organ System Effects

As a potent vasoconstrictor, this compound significantly impacts blood flow and function in various organ systems.

Methoxamine can induce severe peripheral and visceral vasoconstriction, which leads to reduced blood flow to vital organs, including the kidneys. pharmacompass.comnih.gov This decreased renal perfusion can result in reductions in the glomerular filtration rate, urine output, and sodium excretion. pharmacompass.comnih.gov In some cases, metabolic acidosis may occur. pharmacompass.comnih.gov Studies in elderly patients undergoing gastrointestinal tumor surgery have investigated the use of continuous methoxamine infusion to maintain renal blood flow by increasing perfusion pressure, though vasoconstrictors can also increase renal vascular resistance. nih.gov Research in rats has also utilized methoxamine to restore renal perfusion pressure and blood flow in experimental settings. physiology.org

The vasoconstrictive effects of methoxamine also extend to the hepatic circulation. In patients with septic shock, therapies affecting splanchnic and hepatic circulation are critical. nih.gov Research has shown that in cirrhotic rat livers, methoxamine-induced vasoconstriction can be modulated by other substances, indicating a complex interaction within the hepatic vasculature. researchgate.netphysiology.orgresearchgate.net Interestingly, methoxamine has also been identified as a small molecule that can promote the differentiation of human induced pluripotent stem cells into hepatocyte-like cells, which then express key metabolic enzymes like CYP3A4. researchgate.net

Methoxamine's effects on the splanchnic circulation, which supplies the gastrointestinal tract, are significant. In studies of portal hypertensive rats, a state characterized by altered splanchnic hemodynamics, there is a notable hyporeactivity to methoxamine in the mesenteric arterial beds. physiology.orgphysiology.org This suggests that in certain pathological conditions, the vascular response to alpha-1 adrenergic stimulation is blunted. physiology.orgphysiology.org

Interactive Data Table: Effects of Methoxamine on Splanchnic Vasculature in Portal Hypertensive Rats

ConditionVasopressor Response to Methoxamine (30 µM) (Δ mmHg)Vasopressor Response to Methoxamine (100 µM) (Δ mmHg)
Sham159.5 ± 13.8184.2 ± 7.1
Portal Vein-Ligated (PVL)40.9 ± 13.276.1 ± 16.4
Data derived from studies on in vitro perfused superior mesenteric arteries. physiology.orgphysiology.org

Uterine Hypertonus and Fetal Bradycardia

This compound's potent vasoconstrictive properties, mediated through its agonist activity on α-adrenergic receptors, extend to the uterine vasculature. mims.com This action can lead to an increase in uterine muscle tone, a condition known as uterine hypertonus. mims.comndrugs.comglowm.com The heightened uterine tone is a direct consequence of the drug's physiological effects. mims.com

The increased tone and vasoconstriction within the uterus can impact uteroplacental blood flow. Some research has indicated that methoxamine is associated with a significant increase in uteroplacental resistance. nih.gov This reduction in blood flow to the fetus can result in fetal bradycardia, a decrease in the fetal heart rate. mims.comndrugs.comglowm.com Consequently, uterine hypertonus and fetal bradycardia are recognized as potential adverse reactions associated with methoxamine use, particularly in obstetric settings. mims.comglowm.commims.com

Internal Anal Sphincter Tone Modulation

This compound has been shown to modulate the tone of the internal anal sphincter (IAS). google.com The IAS is composed of smooth muscle and its tone is regulated by α-adrenergic receptors. google.com Methoxamine, acting as an α-adrenoceptor agonist, can induce contraction of the IAS muscle. google.com

Research has focused on a specific stereoisomer, 1R,2S-methoxamine (also known as L-erythro-methoxamine and designated as NRL001 in some studies), for its potent effects on the IAS. nih.govresearchgate.net This isomer has been identified as a highly selective α1-adrenoceptor agonist. nih.gov Studies have demonstrated that it is significantly more potent than other isomers of methoxamine and even other α-agonists like phenylephrine (B352888) in causing IAS contraction in vitro. google.comresearchgate.net

In-vitro studies using porcine internal anal sphincter tissue found that L-erythro-methoxamine was approximately four times more potent than phenylephrine at inducing muscle contraction. researchgate.net This enhanced potency suggests a potential therapeutic application for conditions characterized by a weak internal anal sphincter. nih.govresearchgate.net Clinical research has explored the topical application of 1R,2S-methoxamine as a treatment for non-structural fecal incontinence caused by reduced IAS tone. nih.gov When administered locally via rectal suppositories, it was found to increase internal anal sphincter pressure. google.comnih.gov

Study FocusKey FindingsReference
In Vitro Potency The L-erythro-methoxamine isomer was found to be four times more potent than phenylephrine in causing contraction of isolated porcine internal anal sphincter strips. researchgate.net
In Vivo Efficacy Topical application of a gel containing 1R,2S-methoxamine increased internal anal sphincter pressure in animal models (pigs) without a corresponding increase in systemic blood pressure. google.com
Clinical Study (NRL001) A study on healthy volunteers using rectal suppositories of NRL001 (1R,2S-methoxamine hydrochloride) showed that increasing concentrations were related to changes in vital signs, notably a decrease in heart rate, indicating systemic absorption and an α-adrenergic effect. nih.gov

Pharmacokinetics and Biotransformation of Methoxamine Hydrochloride

Absorption Characteristics

The absorption of methoxamine (B1676408) is highly dependent on the route of administration. Intravenous (IV) and intramuscular (IM) injections are common parenteral routes, while rectal administration has also been explored.

Intravenous (IV) Administration : When administered intravenously, methoxamine hydrochloride bypasses absorption barriers, leading to 100% bioavailability and an immediate onset of action. quora.com The pressor effect is typically observed within 1 to 2 minutes. taylorandfrancis.com This rapid action makes it suitable for acute hypotensive states. drugbank.commsdmanuals.com

Intramuscular (IM) Administration : Following intramuscular injection, the onset of action is slower compared to the IV route, generally occurring within 15 to 20 minutes. taylorandfrancis.com The duration of activity via the intramuscular route is approximately 90 minutes. taylorandfrancis.com

Rectal Administration : Rectal administration of methoxamine has been investigated, showing that the drug is readily absorbed through the rectal mucosa. nih.govopentextbc.ca This route offers faster action than oral administration and higher bioavailability, as it partially bypasses the first-pass metabolism in the liver. opentextbc.ca Studies using a 0.3% and 1% methoxamine gel applied intra-anally demonstrated a rapid and significant increase in mean anal resting pressure, with effects lasting for 2 to 4 hours, respectively. nih.gov

Route of AdministrationOnset of ActionDuration of ActionBioavailability Notes
Intravenous (IV) 1–2 minutes taylorandfrancis.com~60 minutes taylorandfrancis.com100% bioavailability; immediate effect. quora.com
Intramuscular (IM) 15–20 minutes taylorandfrancis.com~90 minutes taylorandfrancis.comSlower absorption from muscle tissue.
Rectal Rapid2–4 hours (gel) nih.govAvoids some first-pass metabolism. opentextbc.ca

Distribution Profile and Tissue Accumulation

Following absorption, methoxamine is distributed throughout the body. As a sympathomimetic amine, its distribution is influenced by its physicochemical properties. While specific studies on the detailed tissue distribution of methoxamine are limited, information can be inferred from similar compounds like methamphetamine. For instance, methamphetamine, another sympathomimetic amine, distributes to most organs, with the highest concentrations found in the lungs and liver. nih.gov It is plausible that methoxamine exhibits a similar pattern of wide distribution. nih.gov The volume of distribution for lipophilic drugs tends to be larger, which can prolong their elimination half-life. nih.gov

Metabolic Pathways and Metabolite Identification

The biotransformation of methoxamine primarily occurs in the liver. The main metabolic pathway identified is O-dealkylation.

O-dealkylation : Methoxamine undergoes O-dealkylation to form its primary metabolite, 2-hydroxymethoxamine. taylorandfrancis.com This process involves the removal of a methyl group from one of the methoxy (B1213986) groups on the benzene (B151609) ring.

The metabolic process of N-dealkylation is a common pathway for many drugs containing alkylamino moieties, catalyzed by cytochrome P450 (CYP) enzymes. nih.govencyclopedia.pubmdpi.com This reaction cleaves an N-C bond, resulting in an amine and an aldehyde. nih.govsemanticscholar.org While O-dealkylation is the specifically mentioned pathway for methoxamine, the structural similarities to other amines suggest that other metabolic routes could also be possible.

Metabolic PathwayEnzyme Family (General)Resulting Metabolite
O-dealkylation Cytochrome P4502-hydroxymethoxamine taylorandfrancis.com

Elimination Kinetics and Excretion Routes

The elimination of methoxamine and its metabolites primarily occurs through the kidneys.

Renal Excretion : The primary route of excretion for methoxamine is via the urine. wikipedia.org The rate of renal excretion can be influenced by urinary pH.

Elimination Half-Life : The elimination half-life of methoxamine is reported to be approximately 3 hours. wikipedia.orgiiab.me This relatively short half-life necessitates repeated dosing if a sustained effect is required.

Pharmacokinetic Variability across Populations

Pharmacokinetic parameters can vary significantly across different populations, with age being a major factor.

Elderly Subjects : The aging process leads to physiological changes that can alter drug pharmacokinetics. nih.govrug.nlderangedphysiology.com In the elderly, there is often a decrease in renal and hepatic clearance and an increase in the volume of distribution for lipid-soluble drugs, which can prolong their elimination half-life. nih.govnih.gov A study investigating the rectal administration of a 10 mg single dose of 1R,2S-methoxamine hydrochloride in healthy elderly subjects found no significant differences in biological responses compared to younger healthy volunteers in previous studies. nih.gov However, it is generally recognized that elderly patients may have increased sensitivity to the effects of various medications. rug.nl Reduced renal function is common in the elderly, which can decrease the clearance of drugs eliminated by the kidneys. nih.govyoutube.com

PopulationKey Pharmacokinetic Considerations
Elderly Potential for decreased renal and hepatic clearance. nih.govnih.gov Increased volume of distribution for lipophilic drugs. nih.gov One study on rectal administration showed no significant difference in response compared to younger subjects. nih.gov

Drug-Drug Interactions Affecting Pharmacokinetics

The pharmacokinetics of methoxamine can be significantly altered by co-administration with other drugs, particularly those that affect its metabolic pathways.

A clinically significant interaction occurs between methoxamine and monoamine oxidase inhibitors (MAOIs). MAOIs are a class of drugs that inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of sympathomimetic amines. nih.govebsco.comdrugbank.com

Interactions with Tricyclic Antidepressants (TCAs)

The concurrent use of this compound with tricyclic antidepressants (TCAs) can lead to a significant enhancement of the pressor response to methoxamine. drugs.com TCAs, such as imipramine, desipramine, and amitriptyline, function in part by inhibiting the reuptake of norepinephrine (B1679862) at adrenergic nerve terminals. drugs.comnih.gov This action results in an increased concentration of norepinephrine in the synaptic cleft, leading to a heightened stimulation of adrenergic receptors. drugs.com

When methoxamine, a direct-acting sympathomimetic agent, is administered to a patient treated with a TCA, the increased availability of norepinephrine coupled with the direct agonistic effect of methoxamine on α1-adrenergic receptors can cause a marked and potentially hazardous increase in blood pressure. drugs.comnih.gov Clinical manifestations of this interaction can include hypertension, throbbing headaches, tremors, palpitations, and cardiac dysrhythmias. drugs.com Studies in healthy subjects pretreated with TCAs have demonstrated a several-fold increase in the pressor effects of direct-acting sympathomimetics. drugs.com Therefore, parenteral administration of methoxamine should ideally be avoided during therapy with tricyclic antidepressants. drugs.com

Interacting Drug ClassExample DrugsMechanism of InteractionPotential Clinical Outcome
Tricyclic Antidepressants (TCAs)Imipramine, Amitriptyline, Desipramine, Nortriptyline, ProtriptylineInhibition of norepinephrine reuptake by TCAs, leading to increased synaptic concentration of norepinephrine and enhanced stimulation of adrenergic receptors. drugs.comnih.govMarkedly enhanced pressor response, hypertension, tachycardia, cardiac dysrhythmias. drugs.comnih.gov

Interactions with Other Sympathomimetics (e.g., Epinephrine (B1671497), Norepinephrine)

The co-administration of methoxamine with other sympathomimetic amines, such as epinephrine and norepinephrine, can result in additive pharmacodynamic effects. patsnap.comnih.gov Since all these agents stimulate adrenergic receptors, their combined use can lead to an exaggerated physiological response, primarily a significant increase in blood pressure. patsnap.com

Research has shown that the therapeutic efficacy of methoxamine can be increased when used in combination with epinephrine. drugbank.com This potentiation is due to the synergistic action on adrenergic receptors. While methoxamine is a potent α1-adrenergic receptor agonist, epinephrine and norepinephrine have broader activity on both α and β-adrenergic receptors. nih.govwikipedia.org The combined stimulation can lead to excessive vasoconstriction and a pronounced rise in systemic vascular resistance. patsnap.com

Interacting DrugMechanism of InteractionPotential Clinical Outcome
EpinephrineAdditive agonistic effects on adrenergic receptors. patsnap.comdrugbank.comIncreased therapeutic efficacy of methoxamine, potentially leading to excessive hypertension. patsnap.comdrugbank.com
NorepinephrineAdditive agonistic effects on adrenergic receptors. nih.govPotentiated pressor effects and increased risk of severe hypertension. nih.gov

Interactions with Antihypertensive Agents (e.g., Beta-blockers, ACE Inhibitors, ARBs, Diuretics)

The pharmacological effects of methoxamine can be significantly altered by the concurrent use of various antihypertensive agents due to opposing mechanisms of action.

Beta-blockers , such as propranolol, atenolol, and metoprolol, can antagonize the cardiovascular effects of sympathomimetics. drugbank.comwikipedia.org While methoxamine primarily acts on α1-adrenergic receptors, the reflex bradycardia it induces can be exacerbated by beta-blockade. patsnap.com Furthermore, beta-blockers can diminish the therapeutic efficacy of methoxamine. drugbank.com

ACE inhibitors (e.g., captopril, enalapril) and Angiotensin II Receptor Blockers (ARBs) (e.g., losartan, valsartan) lower blood pressure by interfering with the renin-angiotensin-aldosterone system. Methoxamine's vasoconstrictive effects directly counteract the vasodilatory actions of these agents, potentially decreasing their antihypertensive efficacy. drugbank.com

Diuretics (e.g., hydrochlorothiazide, furosemide) reduce blood pressure by decreasing plasma volume and causing vasodilation. The potent vasoconstriction induced by methoxamine can oppose these effects, potentially leading to a diminished antihypertensive response. drugbank.com

Antihypertensive ClassExample DrugsMechanism of InteractionPotential Clinical Outcome
Beta-blockersPropranolol, Atenolol, Metoprolol, Carvedilol, BetaxololAntagonism of adrenergic receptors. drugbank.comwikipedia.orgDecreased therapeutic efficacy of methoxamine; potential for pronounced bradycardia. patsnap.comdrugbank.com
ACE InhibitorsCaptopril, Enalapril, Fosinopril, BenazeprilOpposition of vasoconstrictive effects. drugbank.comDecreased antihypertensive activity of the ACE inhibitor. drugbank.com
ARBsLosartan, Valsartan, Eprosartan, Azilsartan medoxomilOpposition of vasoconstrictive effects. drugbank.comDecreased antihypertensive activity of the ARB. drugbank.com
DiureticsHydrochlorothiazide, Furosemide, BendroflumethiazideOpposition of blood pressure-lowering mechanisms. drugbank.comDecreased antihypertensive activity of the diuretic. drugbank.com

Interactions with Anesthetic Agents

The interaction between methoxamine and various anesthetic agents is a critical consideration in the perioperative setting.

The combination of methoxamine with certain anesthetic adjuncts can also be problematic. For instance, the use of local anesthetics containing epinephrine in a patient receiving methoxamine can lead to an additive pressor response, as discussed previously. nih.gov Furthermore, the hemodynamic stability of a patient under anesthesia can be complicated by the administration of methoxamine, as it can induce significant changes in blood pressure and heart rate that may be difficult to manage in the context of the cardiovascular depressant effects of many anesthetic drugs. mdanderson.org

Anesthetic Agent ClassMechanism of InteractionPotential Clinical Outcome
Inhaled AnestheticsAltered hemodynamics affecting anesthetic uptake and distribution. openanesthesia.orgPotential for altered anesthetic depth and cardiovascular instability.
Local Anesthetics with EpinephrineAdditive sympathomimetic effects. nih.govExaggerated pressor response and risk of hypertension. nih.gov

Interactions with Ergot Alkaloids

Ergot alkaloids, such as ergotamine and ergometrine, are known for their potent vasoconstrictive properties. drugbank.comwebmd.com When used concurrently with methoxamine, there is a significant risk of an additive or synergistic increase in vasoconstriction. drugbank.com This can lead to severe and prolonged hypertension and an increased risk of peripheral and visceral ischemia. drugbank.comdrugbank.com

The mechanism of this interaction is the combined effect of both drug classes on vascular smooth muscle. Methoxamine stimulates α1-adrenergic receptors to cause vasoconstriction, while ergot alkaloids act on various receptors, including serotonin (B10506) and adrenergic receptors, to produce a similar effect. drugbank.comdrugbank.com The result is a powerful and potentially dangerous elevation in blood pressure. Therefore, the combination of methoxamine and ergot alkaloids should be approached with extreme caution. drugbank.comtaylorandfrancis.com

Interacting DrugMechanism of InteractionPotential Clinical Outcome
ErgotamineAdditive or synergistic vasoconstrictive effects. drugbank.comdrugbank.comIncreased hypertensive and vasoconstricting activities; risk of severe hypertension and ischemia. drugbank.comdrugbank.com
ErgometrineAdditive or synergistic vasoconstrictive effects. drugbank.comIncreased hypertensive and vasoconstricting activities. drugbank.com
Ergoloid mesylatesAdditive or synergistic vasoconstrictive effects. drugbank.comIncreased hypertensive and vasoconstricting activities. drugbank.com

Adverse Pharmacological Effects and Toxicological Considerations of Methoxamine Hydrochloride

Cardiovascular Adverse Events

The primary mechanism of action of methoxamine (B1676408) hydrochloride, potent vasoconstriction, is also the source of its most significant cardiovascular adverse effects. patsnap.com These effects can range from an excessive rise in blood pressure to life-threatening cardiac events. druginfosys.compatsnap.com

A principal and common adverse effect of methoxamine hydrochloride is an exaggerated hypertensive response. patsnap.commims.com Its function as an alpha-1 adrenergic receptor agonist leads to peripheral vasoconstriction, which increases systemic vascular resistance and elevates both systolic and diastolic blood pressure. drugbank.comtaylorandfrancis.com While this is the intended therapeutic effect for treating hypotension, an excessive response can lead to severe hypertension. patsnap.compatsnap.com

This undesirable elevation in blood pressure can precipitate serious complications, including cerebrovascular accidents (stroke) and severe headaches. druginfosys.comnih.gov High doses of the drug are particularly associated with the risk of severe and prolonged hypertension. mims.comnih.gov In cases of severe hypertension induced by methoxamine, an α-adrenergic blocking agent such as phentolamine (B1677648) may be administered to counteract the pressor effects. mims.com

Table 1: Hemodynamic Effects of Methoxamine in Animal Studies

Parameter Observation Species Reference
Aortic Pressure Increased Rat nih.gov
Total Peripheral Resistance Increased Rat nih.gov
Heart Rate Decreased Rat nih.gov

| Cardiac Output | Little to no change | Rat | nih.gov |

This compound administration can lead to notable disturbances in cardiac rhythm. A prominent effect is reflex bradycardia, a slowing of the heart rate that occurs as a homeostatic response to the sharp increase in blood pressure. patsnap.compatsnap.com This baroreceptor-mediated reflex can sometimes be severe, potentially causing a significant decrease in cardiac output, which is particularly dangerous for geriatric patients or those with poor cerebral or coronary circulation. nih.gov Atropine (B194438) can be used to abolish this bradycardia. mims.comnih.gov

In addition to bradycardia, ventricular ectopic beats have been reported as an adverse effect. mims.comnih.gov These premature beats originate from an ectopic focus in the ventricles and can disrupt the normal heart rhythm. While methoxamine has been used in specific clinical situations to abort certain types of tachycardia by slowing the basic heart rate, its potential to induce other arrhythmias remains a key consideration. nih.gov

The pharmacological actions of this compound can be detrimental to patients with compromised myocardial function. By increasing peripheral arterial resistance, the drug increases the afterload, which is the force the heart must pump against. nih.gov This leads to increased cardiac work. nih.gov In individuals with a weakened myocardium or pre-existing conditions like severe arteriosclerosis or myocardial disease, this added workload can induce or exacerbate heart failure. mims.comnih.gov

Furthermore, the potent vasoconstriction can reduce blood flow to vital organs, including the heart itself. nih.gov This can potentially lead to myocardial ischemia, a condition where the heart muscle doesn't receive enough oxygen. patsnap.com Some clinicians believe the drug is contraindicated in cases of shock resulting from myocardial infarction due to these effects. nih.gov However, one study in elderly patients undergoing intraspinal anesthesia suggested that methoxamine could reduce myocardial injury by preventing hypotension. nih.gov Studies in lambs have shown that methoxamine can produce a positive inotropic effect (increased force of contraction) on the neonatal myocardium, mediated by alpha-adrenergic receptors, without significantly changing coronary blood flow or myocardial oxygen consumption under controlled conditions. nih.gov

Neurological Adverse Effects

Stimulation of the sympathetic nervous system by this compound can lead to several adverse effects on the central nervous system. patsnap.com

Headache, which can often be severe, is a frequently reported adverse effect of this compound. patsnap.commims.com This is often a direct consequence of the drug-induced acute hypertension. patsnap.com The rapid increase in blood pressure can lead to significant cranial discomfort. Dizziness is another common neurological side effect that can accompany the administration of methoxamine. patsnap.compatsnap.comnih.govpatsnap.com

The sympathomimetic properties of this compound can manifest as psychological symptoms. patsnap.com Patients may experience feelings of anxiety, restlessness, or general nervousness. patsnap.commims.comnih.govamericanaddictioncenters.org These effects are typically mild but can be more concerning for individuals with a history of anxiety disorders. patsnap.com

Table 2: Summary of Key Adverse Effects of this compound

System Adverse Effect Description
Cardiovascular Exaggerated Hypertension Significant and potentially dangerous increase in blood pressure. patsnap.comdruginfosys.commims.com
Cardiac Arrhythmias Includes reflex bradycardia (slow heart rate) and ventricular ectopic beats. patsnap.commims.comnih.gov
Myocardial Ischemia Reduced blood flow to the heart muscle due to vasoconstriction and increased cardiac work. patsnap.comnih.gov
Heart Failure Exacerbation Worsening of heart failure due to increased afterload. druginfosys.comnih.gov
Neurological Headache Often severe, resulting from a sharp rise in blood pressure. patsnap.commims.comnih.gov
Dizziness A common feeling of lightheadedness or unsteadiness. patsnap.compatsnap.comnih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
Phentolamine
Atropine

Paresthesia

Occasional instances of paresthesia in the extremities have been reported following the injection of methoxamine. nih.govpharmacompass.com This sensation, often described as tingling, numbness, or a "pins and needles" feeling, is a recognized, though less common, adverse effect of the drug. The underlying mechanism for this neurological symptom is not fully elucidated but may be related to the drug's potent vasoconstrictive effects, which could transiently alter blood flow to peripheral nerves. A feeling of coldness in the extremities may also accompany these sensations. nih.govpharmacompass.com

Gastrointestinal Adverse Effects (e.g., Nausea, Vomiting)

The administration of this compound can lead to gastrointestinal disturbances. Nausea and vomiting are among the reported adverse effects, with some reports indicating that vomiting may be projectile in nature, particularly with high doses. nih.govpharmacompass.compatsnap.commims.commims.comamericanaddictioncenters.org These symptoms are generally considered to be a result of the drug's systemic effects.

Gastrointestinal Adverse EffectDescription
NauseaA feeling of sickness with an inclination to vomit.
VomitingThe forcible voluntary or involuntary emptying of stomach contents through the mouth. Can be projectile with high doses of methoxamine. nih.govpharmacompass.com

Cutaneous Reactions (e.g., Piloerection, Sweating)

Cutaneous reactions are another manifestation of the adverse effects of this compound. A pilomotor response, commonly known as piloerection or "goosebumps," can occur. nih.govpharmacompass.commims.commims.comamericanaddictioncenters.org This is a result of the contraction of the arrector pili muscles, which are stimulated by the sympathetic nervous system. Additionally, increased sweating (hyperhidrosis) is a reported side effect. nih.govpharmacompass.commims.commims.comamericanaddictioncenters.org These reactions are consistent with the drug's stimulation of adrenergic receptors.

Cutaneous ReactionPhysiological Manifestation
PiloerectionInvoluntary erection or bristling of hairs due to a sympathetic nervous system response.
SweatingIncreased perspiration, which can be a generalized response to the drug.

Effects on Endocrine System Markers (e.g., Plasma Cortisol, ACTH)

Methoxamine administration has been shown to impact the endocrine system, specifically the hypothalamic-pituitary-adrenal (HPA) axis. Research indicates that intravenous methoxamine can lead to an increase in plasma concentrations of both adrenocorticotropic hormone (ACTH) and cortisol. mims.comnih.gov One study observed that ACTH and cortisol levels increased early during methoxamine infusion, with ACTH returning to baseline levels shortly after the infusion ceased. nih.gov This suggests a stimulatory effect on the HPA axis, which should be taken into consideration when interpreting plasma cortisol and ACTH levels in patients receiving this medication. mims.com

Endocrine MarkerEffect of Methoxamine
Plasma CortisolIncreased levels observed during administration.
Adrenocorticotropic Hormone (ACTH)Increased levels observed during administration.

Special Population Considerations

The use of this compound requires careful consideration in specific patient populations due to an increased risk of adverse effects.

In geriatric patients, the physiological changes associated with aging can heighten the sensitivity to the effects of methoxamine. A potential decrease in cardiac output caused by the drug may be particularly detrimental in elderly individuals, especially those with pre-existing poor cerebral or coronary circulation. nih.gov However, some research suggests that methoxamine can be used effectively in elderly patients to reduce the risk of hypotension during certain types of anesthesia, potentially reducing myocardial injury and stabilizing cardiac function. europeanreview.orgnih.gov A meta-analysis has indicated that pre-emptive methoxamine infusion in elderly patients undergoing spinal anesthesia can improve blood pressure and lower heart rate. nih.govresearchgate.net

Caution is strongly advised when considering the use of methoxamine in patients with certain pre-existing medical conditions. nih.govmims.commims.compatsnap.com

Hyperthyroidism: Patients with an overactive thyroid gland may be more sensitive to the effects of sympathomimetic amines.

Bradycardia and Heart Block: While methoxamine can cause a reflex bradycardia, its use in patients with a pre-existing slow heart rate or partial heart block could exacerbate these conditions. nih.govmims.commims.com

Myocardial Disease: In individuals with myocardial disease, the increased peripheral arterial resistance induced by methoxamine elevates the cardiac workload, which may induce or worsen heart failure. nih.govmims.commims.com

Severe Arteriosclerosis: Patients with severe hardening of the arteries should be administered methoxamine with caution. nih.govmims.commims.com A study in animals with pre-existing arteriosclerosis showed they were not affected by the pressor effects of methoxamine in the same way as non-arteriosclerotic animals, though other severe adverse effects like myocardial infarction were observed. nih.gov

Management of Overdosage and Adverse Reactions

The management of an overdose of this compound, a potent alpha-1 adrenergic receptor agonist, is primarily focused on addressing its most significant cardiovascular effects: severe hypertension and reflex bradycardia. The therapeutic approach involves a combination of supportive care and specific pharmacological interventions tailored to counteract the excessive alpha-adrenergic stimulation.

Initial management of a patient with suspected this compound overdose should follow the principles of advanced life support, with a primary focus on maintaining a patent airway, ensuring adequate ventilation, and supporting circulation. emra.org Continuous monitoring of vital signs, including blood pressure, heart rate, and cardiac rhythm, is crucial to guide therapeutic interventions. patsnap.com Supportive care is the cornerstone of treatment for toxicity involving alpha-2 agonists, a class of drugs with some similar effects, and this principle can be extended to the management of an alpha-1 agonist like methoxamine. nih.govmdsearchlight.com This includes the administration of intravenous fluids to maintain adequate hydration and monitoring of the patient's neurological status. mdsearchlight.comresearchgate.net

Pharmacological Interventions

In cases of severe hypertension resulting from methoxamine overdose, the administration of an alpha-adrenergic blocking agent is the primary treatment. mims.com Phentolamine is a competitive, non-selective alpha-adrenergic antagonist that is effective in reversing the vasoconstrictive effects of methoxamine. patsnap.compediatriconcall.com By blocking alpha-1 adrenergic receptors on vascular smooth muscle, phentolamine leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure. patsnap.comfarbefirma.org Phentolamine has a rapid onset of action, typically within two minutes, and a relatively short duration of effect. mhmedical.com

For the management of reflex bradycardia, which can occur as a physiological response to the significant increase in blood pressure, atropine is the drug of choice. mims.comnih.gov Atropine is a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors. drugbank.comnursingcenter.com By blocking the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, atropine inhibits the vagal nerve's influence on the heart. nursingcenter.comdroracle.aihealthline.com This leads to an increased firing rate of the sinoatrial node and enhanced conduction through the atrioventricular node, resulting in an increased heart rate. drugbank.com

The management of other potential adverse reactions is largely symptomatic and supportive. For instance, agitation and anxiety may be managed with benzodiazepines. researchgate.netderangedphysiology.com It is important to note that while naloxone (B1662785) has been considered in the management of overdose with some central alpha-2 agonists, its efficacy is not proven and it is not considered a standard of care for this type of toxicity. emra.orgnih.gov

Below is a summary of the primary adverse effects of this compound overdose and the corresponding management strategies.

Adverse Effect Clinical Manifestation Primary Management Mechanism of Action of Intervention
Severe Hypertension Significant elevation in systolic and diastolic blood pressure.Administration of an alpha-adrenergic blocking agent (e.g., phentolamine). mims.comCompetitively blocks alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance. patsnap.compediatriconcall.com
Reflex Bradycardia A decrease in heart rate in response to elevated blood pressure.Administration of atropine. mims.comnih.govA competitive antagonist of muscarinic acetylcholine receptors, which blocks vagal nerve activity on the heart, leading to an increased heart rate. drugbank.comnursingcenter.comdroracle.ai
Anxiety and Agitation Restlessness, nervousness, and potential for psychosis with high doses. nih.govSupportive care, and in severe cases, administration of benzodiazepines. researchgate.netderangedphysiology.comEnhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Headache Often severe and associated with hypertensive crisis. americanaddictioncenters.orgManagement of underlying hypertension with alpha-adrenergic blockers.Addresses the root cause of the headache, which is the excessive vasoconstriction and elevated blood pressure.
Vomiting Can be projectile, especially with high doses. nih.govSupportive care, including antiemetics if necessary, and maintenance of hydration.Symptomatic relief to prevent dehydration and electrolyte imbalances.

Analytical Methodologies for Methoxamine Hydrochloride Research

Spectrophotometric Techniques

Spectrophotometry offers a simple, cost-effective, and accessible approach for the determination of Methoxamine (B1676408) Hydrochloride. These methods are typically based on the formation of a colored product through a chemical reaction, with the intensity of the color being proportional to the concentration of the drug.

Visible spectrophotometric methods for Methoxamine Hydrochloride often involve condensation or coupling reactions with specific chromogenic reagents.

One such method utilizes Isatin as a reagent. In an acidic medium, the primary amino group of this compound undergoes a condensation reaction with the aromatic aldehyde group of Isatin. This reaction forms a colored product that can be quantified spectrophotometrically. A study has demonstrated the successful application of this method for the assay of this compound in pure form and pharmaceutical formulations, with the colored product exhibiting an absorption maximum at 450 nm. The method showed good correlation in the concentration range of 50-300 µg/ml.

Another approach involves the use of sodium 1,2-naphthoquinone-4-sulfonate (NQS) . In an alkaline medium, NQS reacts with the primary amine of this compound to form an orange-red colored Schiff's base. This product has a maximum absorption peak at 445 nm, allowing for its quantification. researchgate.net

Furthermore, a method based on the oxidative coupling reaction with Brucine (B1667951) and sodium metaperiodate has been described. In this method, the dimethoxy benzene (B151609) nucleus of brucine is oxidized by periodate (B1199274) to form o-quinone (bruciquinone). This intermediate then undergoes a nucleophilic attack by the primary amino group of this compound, resulting in a colored derivative that can be measured. researchgate.net

Spectrophotometric Methods for this compound Analysis
ReagentReaction PrincipleWavelength of Maximum Absorption (λmax)Linearity Range
IsatinCondensation reaction in acidic medium450 nm50-300 µg/ml
Sodium 1,2-naphthoquinone-4-sulfonate (NQS)Schiff's base formation in alkaline medium445 nmNot Specified
Brucine and Sodium MetaperiodateOxidative coupling reactionNot SpecifiedNot Specified

Oxidation reactions provide another avenue for the spectrophotometric determination of this compound. These methods are based on the oxidation of the drug with a suitable oxidizing agent, leading to a measurable change in absorbance.

Several oxidizing agents have been employed for this purpose, including sodium periodate, potassium permanganate, and cerium(IV) sulphate. When Methoxamine HCl is oxidized by sodium periodate or potassium permanganate , the reactions can be monitored spectrophotometrically by measuring the absorbance at 352 nm and 608 nm, respectively. researchgate.net

Another sensitive spectrophotometric assay involves the acidic oxidation of methoxamine with cerium(IV) in a micellar medium of sodium lauryl sulphate at an elevated temperature. This reaction produces a water-soluble purple product that can be quantified at 505 nm. The method has been reported to be linear over a concentration range of 1.0 to 20 µg/ml, with a molar absorptivity of 8.3 x 10³ L mol⁻¹ cm⁻¹. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful and versatile technique for the separation, identification, and quantification of this compound, particularly in complex matrices like biological fluids. To enhance sensitivity and selectivity, derivatization is often employed.

A highly sensitive HPLC method for the determination of methoxamine in human plasma and urine utilizes fluorescence detection after pre-column derivatization. In this method, methoxamine is reacted with 4-chloro-7-nitrobenzofurazan (NBD-Cl) in a borate (B1201080) buffer (pH 9.5) to form a yellow, fluorescent product. The separation is achieved isocratically on a C18 column with a mobile phase of methanol (B129727) and water. The fluorescent derivative is detected with excitation and emission wavelengths of 458 nm and 521 nm, respectively. This method has demonstrated linearity in the concentration ranges of 10-250 ng/mL for plasma and 20-300 ng/mL for urine. researchgate.net

HPLC with Fluorescence Detection for Methoxamine Analysis
Derivatizing ReagentMatrixLinearity RangeExcitation WavelengthEmission Wavelength
4-chloro-7-nitrobenzofurazan (NBD-Cl)Human Plasma10-250 ng/mL458 nm521 nm
Human Urine20-300 ng/mL

For laboratories where fluorescence detectors are not available, HPLC with UV detection following derivatization offers a viable alternative. Since this compound lacks a strong chromophore, derivatization is necessary to introduce a UV-absorbing moiety.

One such method involves the derivatization of methoxyamine (a related compound) with o-phthalaldehyde (OPA) to form an oxime derivative, which can be detected by UV at 254 nm. nih.gov Another approach for methoxyamine utilizes 4-(diethylamino)benzaldehyde (DEAB) as a derivatizing agent. The reaction, carried out under acidic conditions, forms a protonated o-methyloxime derivative that can be detected at a wavelength of 310 nm. nih.gov A new method was also developed to analyze this compound (MTX) in rat plasma by HPLC using 9,10-anthraquinone-2-sulfonyl chloride (ASC) as the derivatization reagent, with detection at 256 nm. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization

Gas chromatography-mass spectrometry is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is essential to increase their volatility and thermal stability.

While this compound itself is commonly used as a derivatizing agent (a process called methoximation) for the analysis of other compounds containing carbonyl groups (aldehydes and ketones) in metabolomics research, its own analysis by GC-MS also requires derivatization. youtube.compalsystem.comresearchgate.net The process typically involves a two-step derivatization: methoximation followed by silylation. nih.gov

In this context, the hydroxyl and amino groups of this compound can be derivatized, for instance, through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, rendering the molecule more volatile and suitable for GC-MS analysis. youtube.comnih.gov The derivatized methoxamine can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern.

Capillary Zone Electrophoresis (CZE) with UV Detection

Capillary Zone Electrophoresis (CZE) is a powerful separation technique based on the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.govusp.org In CZE, charged analytes migrate at velocities determined by their electrophoretic mobility and the electroosmotic flow of the buffer solution inside the capillary. usp.org The electrophoretic mobility is dependent on the solute's charge-to-mass ratio, allowing for the effective separation of molecules with even slight differences in these properties. usp.org

The fundamental components of a CZE system include a high-voltage power supply, a capillary, two buffer reservoirs, electrodes, and a detector. usp.org Samples are introduced into the capillary in minute quantities (nanoliter range), and the application of a high voltage initiates the separation process. nih.gov

For detection, Ultraviolet (UV) absorbance is a common method coupled with CZE. nih.gov As the separated analytes pass through a specific point in the capillary, a UV detector measures their absorbance at a set wavelength. nih.gov This approach is straightforward and applicable to compounds that possess a chromophore, an atomic group that absorbs light in the UV-visible range. While CZE with UV detection is a well-established method for the analysis of various pharmaceuticals, specific applications detailing the direct analysis of this compound are not extensively documented in contemporary literature. nih.govresearchgate.net However, the technique's high efficiency, minimal sample consumption, and automated nature make it a potentially valuable tool for the analysis of Methoxamine and related compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method widely used for the quantitative determination of drugs and their metabolites in complex biological matrices such as plasma. A validated LC-MS/MS method has been developed for the quantitative analysis of Methoxyamine (MX) in human plasma, which is essential for pharmacokinetic studies. nih.govresearchgate.net

In a notable study, Methoxyamine and its stable isotope-labeled internal standard (methoxyl-d3-amine) were first derivatized directly within the human plasma using 4-(N,N-diethylamino)benzaldehyde. nih.govresearchgate.net This derivatization step is often necessary to improve the chromatographic and mass spectrometric properties of small, polar molecules like Methoxyamine.

Following derivatization, the analytes were extracted from the plasma using a liquid-liquid extraction procedure with methyl-tert-butyl ether. nih.gov The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, which consists of a constant mixture of solvents. nih.gov

The detection and quantitation were performed using a tandem mass spectrometer operating in the multiple-reaction-monitoring (MRM) mode with a positive turbo-ion-spray interface. nih.gov MRM is a highly specific detection technique where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces matrix interference and enhances the signal-to-noise ratio, providing excellent sensitivity and specificity for the analyte of interest. nih.gov

Table 1: LC-MS/MS Method Parameters for Methoxyamine Analysis in Human Plasma

ParameterDescription
ChromatographyLiquid Chromatography (LC)
ColumnXterra C18 (2.1 mm × 100 mm)
Mobile PhaseAqueous solution with 45% acetonitrile (B52724) and 0.4% formic acid
Flow Rate0.200 mL/min
DetectionTandem Mass Spectrometry (MS/MS)
Ionization ModePositive turbo-ion-spray
Quantitation ModeMultiple-Reaction-Monitoring (MRM)
Sample PreparationDerivatization with 4-(N,N-diethylamino)benzaldehyde followed by liquid-liquid extraction with methyl-tert-butyl ether

Method Validation Parameters (e.g., Sensitivity, Linearity, Accuracy, Reproducibility)

The validation of an analytical method is critical to ensure its reliability, quality, and consistency for its intended purpose. jddtonline.info Key parameters are assessed according to established guidelines to demonstrate that the method is suitable for the analysis of the target analyte. europa.euresearchgate.net

Sensitivity: This is often defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. inab.ie It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve. demarcheiso17025.com

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. jddtonline.info It is usually determined by analyzing samples with known concentrations of the analyte (e.g., spiked control samples) and is expressed as the percent recovery. europa.euresearchgate.net

Reproducibility (Precision): Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. demarcheiso17025.com

The LC-MS/MS method for Methoxyamine in human plasma was validated according to these parameters. nih.gov The linear calibration range was established from 1.25 to 500 ng/mL, with a correlation coefficient of ≥0.9993, indicating excellent linearity. nih.gov The precision of the method was demonstrated at three different concentration levels, with both intra- and inter-assay %CV values falling within acceptable limits, showcasing the method's high reproducibility. nih.gov

Table 2: Validation Summary for the LC-MS/MS Method of Methoxyamine

Validation ParameterResultSource
Linearity Range1.25 - 500 ng/mL nih.gov
Correlation Coefficient (r)≥0.9993 nih.gov
Intra-assay Precision (%CV)0.9% - 1% nih.gov
Inter-assay Precision (%CV)0.8% - 3% nih.gov

Research on Methoxamine Hydrochloride Analogs and Derivatives

Structure-Activity Relationships of Related Compounds

The pharmacological activity of methoxamine (B1676408) and its analogs is closely tied to their chemical structure. As a phenylethanolamine derivative, its activity is influenced by substitutions on the aromatic ring and the ethanolamine (B43304) side chain. scribd.com Methoxamine itself is characterized by methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring and a hydroxyl group at the beta-position of the side chain. nih.gov These features contribute to its selectivity for α1-adrenergic receptors with little to no effect on β-adrenergic receptors. nih.govdrugbank.com

Key structural features that determine the activity of related compounds include:

Aromatic Ring Substitutions: The presence and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. For maximal α- and β-adrenergic activity, hydroxyl groups at the 3' and 4' positions are generally important. scribd.com However, methoxamine's methoxy groups contribute to its α1-agonist properties.

Side Chain Hydroxyl Group: A hydroxyl group on the beta-carbon of the side chain is a common feature in many direct-acting sympathomimetic amines and is important for agonist activity at both α- and β-receptors. scribd.com

Amino Group Substitutions: The nature of the substituent on the terminal amine influences receptor selectivity. Primary and secondary amines tend to have good adrenergic activity. scribd.com

In a study of duplicated analogs of methoxamine, where two methoxamine-like units were connected by a polymethylene spacer of varying length, a surprising shift in activity was observed. These analogs were completely devoid of the expected α-stimulating activity. Instead, some of these compounds exhibited a marked β-adrenergic agonistic effect, with some active at nanomolar concentrations. nih.gov This suggests that the dimerization of the pharmacophore and the length of the spacer chain dramatically alter the interaction with adrenergic receptors, leading to a complete change in the pharmacological profile from an α-agonist to a β-agonist.

Synthesis and Characterization of Novel Analogs

The synthesis of novel analogs of methoxamine has been a subject of research to explore new pharmacological activities. One notable example is the synthesis of new duplicated analogs of methoxamine and its cyclic derivative, 5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthylamine. nih.gov The synthesis involved creating molecules where two units of the active structure were joined by a polymethylene spacer of varying lengths. nih.gov

While the specific synthetic steps are detailed in the primary literature, the general approach involves multi-step organic synthesis to build the desired dimeric structures. Characterization of these novel analogs would typically involve a suite of analytical techniques to confirm their structure and purity, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Infrared (IR) spectroscopy to identify functional groups.

Elemental analysis to determine the elemental composition.

Comparative Pharmacological Profiling of Derivatives

The pharmacological profiles of methoxamine derivatives have been compared to methoxamine itself and other adrenergic agonists to understand their effects.

A study comparing the actions of methoxamine, noradrenaline, and phenylephrine (B352888) on single neurons in the somatosensory cerebral cortex of the rat found that methoxamine exclusively evoked excitatory responses. nih.gov The cells sensitive to methoxamine were also excited by phenylephrine. In contrast, noradrenaline could either excite or depress these neurons. nih.gov The study also noted that methoxamine appeared to be less potent than both noradrenaline and phenylephrine in producing these excitatory responses. nih.gov Furthermore, the responses to methoxamine had a slower onset and longer recovery time compared to the other two drugs. nih.gov

In the case of the synthesized duplicated analogs of methoxamine, a significant deviation from the parent compound's pharmacology was observed. While methoxamine is a selective α1-adrenergic agonist, these dimeric compounds were found to be completely lacking in α-stimulating activity. nih.gov Surprisingly, some of these derivatives displayed significant β-adrenergic agonist effects. nih.gov This highlights a dramatic shift in pharmacological profile based on structural modification.

Table 1: Comparative Pharmacological Effects on Cerebral Cortical Neurones

Compound Primary Effect Potency Time Course of Response
Methoxamine Excitatory Less potent Slower onset, longer recovery
Noradrenaline Excitatory or Depressive More potent Faster onset, shorter recovery

| Phenylephrine | Excitatory | More potent | Faster onset, shorter recovery |

Table 2: Pharmacological Profile of Methoxamine vs. Duplicated Analogs

Compound Type α-Adrenergic Activity β-Adrenergic Activity
Methoxamine Agonist No significant effect

| Duplicated Analogs | Devoid of activity | Agonist (some compounds) |

Development of Derivatization Agents for Analytical Purposes

Methoxamine hydrochloride itself is utilized as a derivatizing agent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.comresearchgate.net Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a specific analytical method. researchgate.net This is often done to improve volatility, thermal stability, and detectability of the analyte. researchgate.netnih.gov

Methoxamine, in the form of methoxyamine hydrochloride, is used to prepare oximes from aldehydes and ketones. sigmaaldrich.com This is particularly useful in metabolomics and steroid analysis. The formation of O-methyl oximes from keto groups prevents the formation of multiple derivatives when enols are present during a subsequent silylation step. analytics-shop.comresearchgate.net This ensures more accurate and reliable quantification of the target analytes. analytics-shop.comresearchgate.net

The reagent, often a solution of methoxyamine hydrochloride in pyridine, is used as a first step in a two-step derivatization process. researchgate.netanalytics-shop.com After the initial oximation with methoxyamine, a second derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to silylate other functional groups like hydroxyl and amine groups. researchgate.netresearchgate.net

This application of this compound as a derivatization agent is crucial for the analysis of:

Steroids sigmaaldrich.comanalytics-shop.com

Keto acids analytics-shop.com

Opioids sigmaaldrich.com

Ionic metabolites sigmaaldrich.com

Non-volatile flavor compounds sigmaaldrich.com

Future Directions and Emerging Research Avenues for Methoxamine Hydrochloride

Exploration of Novel Therapeutic Applications beyond Vasopression and Cancer

While methoxamine (B1676408) hydrochloride's efficacy as a vasopressor is its most recognized attribute, preliminary research is beginning to probe its potential in other medical domains. drugbank.compatsnap.com The selective action on α1-adrenergic receptors, which leads to vasoconstriction, could be therapeutically relevant in conditions characterized by localized vascular dysregulation. patsnap.com For instance, investigations could target its utility in specific types of shock or circulatory disorders where targeted increases in vascular resistance are desirable without the cardiac stimulation associated with non-selective adrenergic agonists. patsnap.com Further research is warranted to identify and validate these potential new indications, moving beyond its established uses.

Further Elucidation of Mechanism of Action in Specific Disease States

Methoxamine hydrochloride functions as a selective alpha-1 adrenergic receptor agonist, a mechanism that triggers a cascade of intracellular events. patsnap.com Upon binding to these receptors on vascular smooth muscle, it activates the phospholipase C pathway, which in turn increases intracellular calcium levels. patsnap.com This surge in calcium facilitates the contraction of smooth muscle, leading to vasoconstriction and an increase in systemic blood pressure. patsnap.compatsnap.com

While this general mechanism is understood, future research will focus on elucidating its precise effects in specific pathophysiological contexts. For example, in hypotension induced by spinal anesthesia, understanding how methoxamine counteracts the specific vasodilatory effects of the anesthetic is a key area of study. nih.gov Similarly, in shock states associated with trauma or hemorrhage, research can clarify how its pure alpha-1 agonism restores vascular tone without imposing additional stress on the heart, an advantage over agents with mixed alpha and beta-adrenergic activity. drugbank.comnih.gov

Mechanism of Action Pathway Description
Receptor Binding This compound selectively binds to α1-adrenergic receptors on vascular smooth muscle cells. patsnap.com
Signal Transduction Activation of the G-protein-coupled α1-receptor stimulates the phospholipase C (PLC) pathway. patsnap.com
Second Messenger Release PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization IP3 triggers the release of calcium (Ca2+) from intracellular stores (sarcoplasmic reticulum). patsnap.comtaylorandfrancis.com
Muscle Contraction Increased intracellular Ca2+ activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction (vasoconstriction). patsnap.com
Physiological Outcome The resulting increase in peripheral vascular resistance elevates both systolic and diastolic blood pressure. nih.gov

Advanced Pharmacokinetic and Pharmacodynamic Modeling

Current knowledge of this compound's pharmacokinetics outlines its rapid onset of action, particularly when administered intravenously. patsnap.comtaylorandfrancis.com However, the development of advanced pharmacokinetic (PK) and pharmacodynamic (PD) models represents a significant future direction. Population PK/PD modeling, for instance, can help identify sources of variability in patient response, such as age, weight, or renal function. Physiologically based pharmacokinetic (PBPK) modeling could simulate drug distribution and metabolism in various tissues, providing a more mechanistic understanding of its disposition. These advanced models are crucial for optimizing dosing strategies in specific patient populations, such as the elderly or critically ill, to maximize efficacy while ensuring safety. nih.gov

Investigation of Stereoisomeric Effects in Clinical Outcomes

Like many pharmaceuticals, methoxamine is a chiral molecule, and its different stereoisomers can exhibit distinct pharmacological properties. nih.gov The investigation into these differences is a critical avenue for research. A notable example is the study of the 1R,2S stereoisomer, also known as NRL001. A Phase I clinical trial was conducted to assess the pharmacodynamics, pharmacokinetics, and safety of a single 10 mg dose of NRL001 administered as a suppository in healthy elderly subjects. nih.gov

This research highlights the potential for developing single-enantiomer formulations that could offer improved therapeutic profiles, greater selectivity, and potentially simpler pharmacokinetics compared to the racemic mixture. nih.govnih.gov

Parameter Finding for 1R,2S-methoxamine hydrochloride (NRL001) Reference
Study Design Phase I, single-centre, randomised, double-blind, placebo-controlled crossover study. nih.gov
Population 26 healthy elderly subjects. nih.gov
Pharmacodynamic Effects Statistically significant reductions in Holter-derived and vital signs-derived heart rate (HR). Statistically significant reduction in diastolic blood pressure (BP). nih.gov
Pharmacokinetic Relationship Reductions in HR and diastolic BP were observed with increasing NRL001 plasma concentration. nih.gov
Non-significant Effects No statistically significant relationships were observed between NRL001 concentration and systolic BP, mean arterial pressure, or QTc interval. nih.gov
Safety and Tolerability NRL001 was well tolerated with a good safety profile. nih.gov

Personalized Medicine Approaches based on Genetic and Physiological Factors

The advent of personalized medicine offers a promising framework for optimizing this compound therapy. Future research will likely focus on identifying genetic and physiological factors that predict a patient's response to the drug. This could involve studying genetic polymorphisms in the α1-adrenergic receptor gene or in genes encoding metabolic enzymes responsible for methoxamine's breakdown. By understanding how an individual's genetic makeup or specific physiological state (e.g., cardiac function, volume status) influences their response, clinicians could one day tailor treatment to achieve optimal pressor effects while minimizing potential risks.

Integration with "Omics" Technologies (e.g., Pharmacogenomics, Proteomics)

The integration of "omics" technologies is set to revolutionize the understanding of this compound's biological effects. nashbio.com These high-throughput methods provide a system-level view of molecular changes, offering profound insights into a drug's mechanism of action, potential off-target effects, and biomarkers for response. nashbio.comnih.gov

Pharmacogenomics: This field will be instrumental in identifying genetic variations that influence individual responses to methoxamine, paving the way for genetically guided dosing strategies. nih.gov

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can provide a detailed map of the cellular response to methoxamine. nih.govnih.gov This could uncover novel downstream signaling pathways, identify compensatory mechanisms, and reveal potential off-target interactions that are not apparent from receptor-binding studies alone. nih.gov For example, proteomic analysis of vascular tissue after methoxamine administration could quantify changes in contractile proteins, signaling molecules, and other cellular components. plos.org

Metabolomics: This technology analyzes the complete set of small-molecule metabolites. It can be used to understand how methoxamine affects cellular metabolism and to identify metabolic biomarkers that predict treatment efficacy or potential toxicities.

Transcriptomics: This involves studying the complete set of RNA transcripts, providing a snapshot of gene expression in response to the drug. This can help identify genes and pathways that are upregulated or downregulated by methoxamine treatment. researchgate.net

The integration of these multi-omics datasets will provide a holistic understanding of methoxamine's effects, enabling the development of more effective and targeted therapeutic strategies. nih.govmdpi.com

Development of Targeted Delivery Systems for this compound

The development of targeted delivery systems for this compound is a nascent field with the potential to significantly refine its therapeutic applications. Current research into advanced drug delivery platforms, while not yet extensively applied to this compound, offers a roadmap for future investigations aimed at enhancing its efficacy and specificity. The primary motivation for developing such systems would be to concentrate the drug's vasoconstrictive effects at specific sites, thereby minimizing systemic exposure and potential off-target effects.

Emerging research in drug delivery technologies is exploring various strategies that could theoretically be adapted for this compound. These include nanoparticle-based carriers, liposomal formulations, and polymer-drug conjugates. The goal of these technologies is to control the release and biodistribution of the active pharmaceutical ingredient.

Nanoparticle-Based Carriers: These systems involve the encapsulation or attachment of a drug to nanoparticles, which can be engineered to target specific tissues or cells. For this compound, nanoparticles could potentially be designed to accumulate in areas requiring localized vasoconstriction, although specific research in this area is not yet available.

Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs. While liposomal delivery has been successfully applied to various other medications to alter their pharmacokinetic profiles, its application to this compound has not been reported in available research.

Polymer-Drug Conjugates: This approach involves covalently linking a drug to a polymer backbone. This can improve drug solubility, prolong circulation time, and enable targeted delivery through the attachment of specific ligands. The development of polymer-drug conjugates for this compound is a theoretical possibility that remains to be explored.

Stimuli-Responsive Systems: Another avenue of future research could involve the development of "smart" delivery systems that release this compound in response to specific physiological stimuli, such as changes in pH or the presence of certain enzymes. This could allow for on-demand drug release in pathological conditions where vasoconstriction is required.

Q & A

Q. What is the mechanism of action of methoxamine hydrochloride in vascular studies, and how can this be experimentally validated?

this compound selectively activates α1-adrenergic receptors, inducing vasoconstriction and increasing peripheral vascular resistance . To validate this mechanism:

  • Use in vitro vascular ring assays to measure contractile responses.
  • Employ α1-adrenergic receptor antagonists (e.g., prazosin) to confirm receptor specificity.
  • Compare dose-response curves with other α1 agonists (e.g., phenylephrine) to assess relative potency .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

  • Storage : Store powder at -20°C (stable for 3 years) or 4°C (2 years). Solutions in DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) .
  • Handling : Use gloves, eye protection, and respiratory filters in poorly ventilated areas. Avoid ingestion/inhalation; rinse exposed skin/eyes immediately .

Q. What analytical methods are suitable for quantifying this compound in biological samples?

  • GC-MS : Derivatize metabolites with this compound and N,O-bis(trimethylsilyl) trifluoroacetamide for enhanced detection .
  • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) and mobile phases optimized for polar compounds (e.g., acetonitrile/ammonium acetate) .

Advanced Research Questions

Q. How does this compound enhance the differentiation of iPSCs into hepatocytes, and what experimental controls are critical?

Methoxamine activates α1-adrenergic receptors, triggering STAT3 signaling to promote hepatocyte differentiation .

  • Controls : Include α1 receptor blockers (e.g., prazosin) to confirm pathway specificity.
  • Validation : Measure albumin secretion and CYP3A4 activity to assess hepatocyte functionality.
  • Optimization : Titrate methoxamine (0.1–10 µM) against growth factors (e.g., HGF) to balance cost and efficiency .

Q. How should researchers address contradictory data when comparing methoxamine’s effects to other α1 agonists (e.g., noradrenaline)?

  • Dose-Response Analysis : Use micropipette ejection systems to compare release rates of labeled neurotransmitters (e.g., [14C]-noradrenaline) at equimolar concentrations .
  • Statistical Validation : Apply linear regression and t-tests to evaluate differences in transport numbers or receptor binding affinities .
  • Contextual Factors : Control for variables like pH, temperature, and tissue specificity (e.g., cerebral vs. peripheral vasculature) .

Q. What experimental designs are optimal for studying methoxamine’s role in hemodynamic models without confounding variables?

  • Crossover Studies : Administer methoxamine and controls (e.g., saline) in randomized sequences to isolate effects on parameters like anal sphincter tone or blood pressure .
  • In Vivo Models : Use anesthetized rodents with continuous blood pressure monitoring. Pre-treat with autonomic blockers (e.g., propranolol) to eliminate β-adrenergic interference .
  • Data Normalization : Reference baseline hemodynamic values and normalize to body weight/dose for cross-study comparisons .

Methodological Challenges

Q. How can researchers mitigate batch-to-batch variability in this compound for reproducible experiments?

  • Quality Control : Validate purity (>98%) via HPLC and NMR.
  • Standardization : Prepare fresh stock solutions in DMSO or saline and avoid freeze-thaw cycles .
  • Supplier Consistency : Source from accredited suppliers (e.g., Sigma-Aldrich, MP Biomedicals) with documented Lot-to-Lot testing .

Q. What safety protocols are essential when administering this compound in animal studies?

  • Dose Limits : For rodents, intraperitoneal doses should not exceed 10 mg/kg to avoid severe hypertension .
  • Emergency Measures : Keep antagonists (e.g., phentolamine) on hand to reverse overdoses. Monitor ECG for arrhythmias .

Data Interpretation

Q. How should researchers interpret conflicting results in methoxamine’s receptor selectivity across tissues?

  • Tissue-Specific Profiling : Use RT-qPCR or Western blotting to quantify α1 receptor subtypes (ADRA1A, ADRA1B, ADRA1D) in target tissues .
  • Functional Assays : Compare methoxamine’s efficacy in vascular (aortic rings) vs. non-vascular tissues (e.g., bladder) to assess selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.